molecular formula C8H6Br2O2 B1430608 2,6-Dibromo-4-methoxybenzaldehyde CAS No. 856766-94-4

2,6-Dibromo-4-methoxybenzaldehyde

Cat. No.: B1430608
CAS No.: 856766-94-4
M. Wt: 293.94 g/mol
InChI Key: AQRJDBFNBWCINO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromo-4-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methoxybenzaldehyde
  • 2,6-Dibromo-4-hydroxybenzaldehyde
  • 2,6-Dichloro-4-methoxybenzaldehyde

Comparison: 2,6-Dibromo-4-methoxybenzaldehyde is unique due to the specific positioning of its bromine atoms and methoxy group, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it valuable for specific applications .

Properties

IUPAC Name

2,6-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRJDBFNBWCINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826898
Record name 2,6-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856766-94-4
Record name 2,6-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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